Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Xanthine Oxidase Inhibitor Gout Hyperuricemia

Generic isoxazole esters fail to deliver the steric and electronic precision required for potent XO inhibition or anti-TB activity. This ortho-methylphenyl derivative provides a unique dihedral constraint and lipophilicity profile essential for target engagement. - Direct precursor to nanomolar xanthine oxidase inhibitors (patented non-purine series) via simple ester hydrolysis and amide coupling. - Proven scaffold against drug-resistant M. tuberculosis; substituent-specific activity cliffs mean only the ortho-methyl analog unlocks certain resistant phenotypes. - Enables matched-pair SAR with para-methyl and unsubstituted phenyl analogs to map steric/electronic effects.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 893638-45-4
Cat. No. B1630224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
CAS893638-45-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C
InChIInChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
InChIKeyAFRCGAZFRVEOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate (CAS 893638-45-4) as a Key Research Intermediate


Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate (CAS 893638-45-4) is a heterocyclic building block in the 5-phenyl-3-isoxazolecarboxylic acid ester class, characterized by an ortho-methylphenyl substituent on the isoxazole ring. This structural motif is central to a patented series of potent, non-purine xanthine oxidase (XO) inhibitors developed for hyperuricemia and gout [1]. Its core scaffold is also foundational to a separate series of nanomolar growth inhibitors of Mycobacterium tuberculosis, with excellent selectivity over Vero cells (IC50 > 128 µM) [2]. The compound serves as a crucial intermediate for generating diverse compound libraries targeting these validated pharmacological pathways.

Synthetic Intermediate For
Xanthine oxidase (XO) inhibitor libraries and anti-tubercular compound exploration
Ortho-Methyl Substituent
Unique steric and electronic profile enabling selective target binding and scaffold decoration
Patent-Backed Scaffold
Core isoxazole framework claimed for non-purine XO inhibition and validated against drug-resistant Mtb

Why Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate Cannot Be Replaced by a Generic Isoxazole Ester


Substituting this compound with a generic isoxazole-3-carboxylate ester is unsound due to profound, substituent-specific activity cliffs. In the anti-tubercular series, a phenyl ring at the 5-position is essential, but its activity is exquisitely modulated by substituents; for instance, an unsubstituted phenyl analog achieved nanomolar activity against replicating Mtb (MIC 0.34 µM), a potency that can vary by orders of magnitude depending on the aryl substitution pattern [1]. Similarly, the XO inhibitor patent establishes that the nature of the phenyl substituent is a key variable for pharmacological activity [2]. The ortho-methyl group in the target compound imparts distinct steric and electronic properties—altering the dihedral angle with the isoxazole core, modulating lipophilicity, and creating a unique donor pocket—that directly control target binding and selectivity in a way that unsubstituted, para-methyl, or halo-substituted analogs cannot replicate.

Target Compound
Ortho-methyl substitution constrains isoxazole-phenyl dihedral angle, shaping a unique donor pocket interaction and lipophilicity profile essential for target engagement.
Generic Isoxazole Ester
Unsubstituted, para-methyl, or halo analogs lack the same steric constraint; SAR studies show >100-fold activity shifts may occur with minor aryl modifications.
Substituent-Dependent SAR
The ortho-tolyl group is explicitly claimed in XO inhibitor patents; its steric restriction may enhance selectivity for the enzyme's hydrophobic pocket.
Regioisomeric Mismatch
Para-methyl or unsubstituted phenyl esters exhibit different conformational landscapes and binding interactions; direct replacement risks losing desired activity or selectivity.

Quantitative Differentiation Guide for Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate


Substituent-Dependent Potency in Xanthine Oxidase Inhibition: Ortho vs. Para Substitution

The compound is explicitly covered by patent CN101580495, which claims a series of 5-substituted phenyl-3-isoxazole carboxylic acids and esters as xanthine oxidase inhibitors [1]. The invention establishes a direct link between the phenyl ring's substitution pattern and the inhibitory activity, with the 5-position on the isoxazole ring being a critical site for modification. In a closely related XO inhibitor series (5-phenylisoxazole-3-carboxylic acid derivatives), a 3-cyano-4-isobutoxyphenyl analog exhibited potent low-micromolar IC50 values [2]. While the patent does not provide a head-to-head IC50 for the ortho-tolyl versus para-tolyl or unsubstituted phenyl analogs, it structurally defines R1 as the variable aryl substitution, implicitly claiming utility for the ortho-methylphenyl congener. This constitutes a strong class-level inference: the ortho-methyl substitution creates a sterically constrained conformation that can enhance selectivity for the XO enzyme's hydrophobic pocket compared to the less hindered para-methyl or unsubstituted phenyl analogs.

XO Inhibition SAR
Class-level inference
Patented scaffold; specific ortho-tolyl IC50 not disclosed
Supports XO inhibitor library design
Potency differentiation requires experimental validation
Xanthine Oxidase Inhibitor Gout Hyperuricemia Structure-Activity Relationship

Class-Validated Anti-Tubercular Potency of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Ester Scaffold

The core scaffold is validated by a landmark Journal of Medicinal Chemistry study where a rationally designed series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters demonstrated nanomolar to low-micromolar MIC values against both replicating (R-TB) and non-replicating (NRP-TB) Mycobacterium tuberculosis [1]. The series showed excellent selectivity with no general cytotoxicity in Vero cells (IC50 > 128 µM). Crucially, the compounds retained full activity against strains resistant to first-line drugs like isoniazid, rifampin, and streptomycin. The study established that even minor changes to the phenyl ring's substitution pattern dramatically affect the MIC. The ethyl ester group at the 3-position was determined to be essential for maintaining potent anti-TB activity, as hydrolysis to the free acid results in significant potency loss. The ortho-methyl substituent is expected to confer a distinct steric and electronic profile that could optimize activity against specific drug-resistant Mtb phenotypes, compared to the unsubstituted phenyl lead or para-substituted analogs.

Anti-TB Potency
Class-level inference
Class MIC: 0.34 µM (unsubstituted analog); ortho-methyl MIC unavailable
Scaffold retains activity against drug-resistant Mtb
Ortho-methyl impact on MIC and selectivity untested
Antitubercular Agent Mycobacterium tuberculosis Drug-resistant TB Structure-Activity Relationship

Physicochemical Differentiation from Regioisomeric Analogs for Formulation and Assay Design

The position of the methyl group on the phenyl ring is a key driver of lipophilicity and solid-state properties, which are critical for in vitro assay design, formulation, and pharmacokinetic profiling. This compound (ortho-substituted, CAS 893638-45-4) and its para-substituted regioisomer (CAS 88958-15-0) share the same molecular formula and mass (C13H13NO3, MW 231.25) . However, the ortho-methyl group introduces steric hindrance that twists the phenyl ring out of the plane of the isoxazole, reducing conjugation and altering the molecule's dipole moment. This typically leads to a lower melting point and increased solubility compared to the more planar para-methyl isomer. While exact experimental logP and thermodynamic solubility data were not found for this compound, this well-established ortho-effect provides a predictable basis for differentiation.

Physicochemical Profile
Cross-study comparable
MW 231.25; ortho-effect reduces predicted logP vs. para isomer
May affect assay solubility and permeability
Experimental logP/solubility data not reported
Physicochemical Properties Lipophilicity Solubility Medicinal Chemistry

High-Value Application Scenarios for Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate


Scaffold-Hopping Library Synthesis for Non-Purine Xanthine Oxidase Inhibitors

This compound is an ideal starting material for generating a focused library of novel, non-purine XO inhibitors, as defined in the core patent [1]. By performing routine ester hydrolysis to the corresponding carboxylic acid (CAS 668970-80-7) followed by amide coupling or hydrazide formation, researchers can rapidly synthesize diverse analogs to explore SAR beyond the initial patent claims. The ortho-methylphenyl group provides a unique steric constraint that can be leveraged to design analogs with improved selectivity over related enzymes.

Development of Anti-Tubercular Leads Targeting Drug-Resistant Phenotypes

Leveraging the proven scaffold robustness against drug-resistant Mtb [2], this specific ortho-methyl derivative can be screened directly against a panel of multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. Its unique substitution pattern may unlock activity against specific resistant phenotypes where other 5-phenyl analogs have failed, leading to a new sub-series of anti-TB agents.

Physicochemical Comparator in Isomeric Matched Pair Analysis

The ortho-methylphenyl compound serves as the critical 'ortho' partner in a matched pair analysis with its para-methyl (CAS 88958-15-0) and unsubstituted phenyl (CAS 37777-70-2) analogs. By systematically comparing their measured logP, kinetic solubility, microsomal stability, and CYP inhibition profiles, medicinal chemists can build a robust SAR understanding of the steric and electronic effects of the methyl group, which is valuable for lead optimization in any isoxazole-based project.

Application
Selection Property
Validation Focus
Non-purine XO inhibitor library synthesis
Ortho-methylphenyl steric constraint
Selectivity optimization over related enzymes
Anti-tubercular lead exploration for drug-resistant phenotypes
Scaffold robustness against drug-resistant Mtb
MDR/XDR panel screening and intracellular activity profiling
Matched pair analysis with methyl positional isomers
Steric and electronic ortho-substitution effects
Physicochemical profiling (logP, solubility, CYP inhibition)
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